molecular formula C15H11FO5 B6406043 3-(3-Carboxy-5-fluorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1261992-16-8

3-(3-Carboxy-5-fluorophenyl)-5-methoxybenzoic acid, 95%

Cat. No.: B6406043
CAS No.: 1261992-16-8
M. Wt: 290.24 g/mol
InChI Key: JZZYSWYBUUHJIF-UHFFFAOYSA-N
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Description

3-(3-Carboxy-5-fluorophenyl)-5-methoxybenzoic acid, 95% (hereafter referred to as 3-CFMBA) is an organic compound that has a wide range of applications in the scientific research field. It is a white, crystalline solid with a molecular weight of 268.15 g/mol and a melting point of 135-137°C. 3-CFMBA is used in a variety of laboratory experiments and is also known for its biochemical and physiological effects.

Scientific Research Applications

3-CFMBA is used in a variety of laboratory experiments, including those that study the effects of drugs on the central nervous system. It has been used to study the effects of drugs such as morphine and cocaine, as well as to study the effects of various toxins on the body. 3-CFMBA has also been used in studies of the effects of environmental pollutants on the body, and it has been used in the study of the effects of radiation on the body. In addition, 3-CFMBA has been used in studies of the effects of hormones on the body, and it has been used to study the effects of diet on the body.

Mechanism of Action

The mechanism of action of 3-CFMBA is not fully understood. However, it is believed that the compound binds to certain receptors in the body and modulates the activity of the associated neurotransmitters. It is also believed that 3-CFMBA may have an effect on the metabolism of certain drugs, as well as on the metabolism of certain toxins.
Biochemical and Physiological Effects
3-CFMBA has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the metabolism of certain drugs, as well as on the metabolism of certain toxins. In addition, 3-CFMBA has been shown to have an effect on the activity of certain hormones, as well as on the activity of certain enzymes. Finally, 3-CFMBA has been shown to have an effect on the activity of certain neurotransmitters, as well as on the activity of certain receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-CFMBA in laboratory experiments is that it is relatively easy to synthesize and relatively inexpensive to purchase. In addition, 3-CFMBA has a relatively low toxicity, making it safe to use in laboratory experiments. However, 3-CFMBA is not as widely available as some other compounds, and it is not as widely studied as some other compounds.

Future Directions

There are a number of potential future directions for the use of 3-CFMBA in laboratory experiments. One potential direction is to study the effects of 3-CFMBA on the metabolism of certain drugs and toxins, as well as on the activity of certain hormones and enzymes. Another potential direction is to study the effects of 3-CFMBA on the activity of certain neurotransmitters and receptors. Finally, another potential direction is to study the effects of 3-CFMBA on the body's immune system, as well as on the body's response to certain environmental pollutants.

Synthesis Methods

3-CFMBA can be synthesized in a laboratory setting using the following steps. First, 5-methoxybenzoic acid is reacted with 3-fluorophenyl isocyanate to form an intermediate compound, which is then reacted with hydroxylamine hydrochloride to form 3-CFMBA. This method of synthesis yields a 95% pure sample of 3-CFMBA.

Properties

IUPAC Name

3-(3-carboxy-5-fluorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-13-6-9(3-11(7-13)15(19)20)8-2-10(14(17)18)5-12(16)4-8/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZYSWYBUUHJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690906
Record name 5-Fluoro-5'-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261992-16-8
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 5-fluoro-5′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261992-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-5'-methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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